molecular formula C13H18ClN5O3 B2528817 7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione CAS No. 478253-07-5

7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione

Cat. No. B2528817
CAS RN: 478253-07-5
M. Wt: 327.77
InChI Key: OEXOPDVRWQHMNJ-YWEYNIOJSA-N
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Description

The compound “7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione” is a complex substance with diverse applications. Its unique structure offers opportunities for scientific research in fields including medicine, pharmacology, and material science .


Synthesis Analysis

The synthesis of this compound could involve complex chemical reactions. For instance, the reactions of cyclotriphosphazene with 2-(2-hydroxyethylamino)-ethanol were investigated. 2-(2-hydroxyethylamino)-ethanol is a tri-functional reagent consisting of both aliphatic hydroxyl and the secondary amino groups and its nucleophilic substitution reactions with cylotriphosphazene can lead to different product types . Another study discussed the synthesis of a phenolic O-bridged centrosymmetric dinuclear cadmium(II) complex, where the deprotonated form of 4-chloro-2-{[2-(2-hydroxyethylamino)ethylimino]methyl}phenol was used .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis of novel derivatives with specific functionalities often targets the modulation of biological activities or the development of materials with unique properties. For example, the study by Prabakaran and Muthu (2014) on the characterization of a purine derivative highlights the use of quantum chemical methods and vibrational spectral techniques for structural elucidation, which is critical for understanding the interactions and stability of such compounds in various environments (Prabakaran & Muthu, 2014).

Potential Biological Activity

  • The design and synthesis of compounds targeting specific receptors or biological pathways are a common theme in medicinal chemistry. For instance, the development of compounds with selectivity towards the thyroid hormone receptor beta as described by Raval et al. (2008), showcases the potential therapeutic applications of chemically synthesized derivatives in treating hormone-related disorders (Raval et al., 2008).

Photophysical and Photochemical Properties

  • The study of photochemical properties of compounds, as explored by Kinder and Margaretha (2003), can lead to applications in material science, such as the development of photoresponsive materials. The synthesis and photochemistry of compounds fused to an additional pyranone or thiopyranone ring demonstrate the potential for creating compounds with unique optical properties (Kinder & Margaretha, 2003).

Molecular Modeling and Drug Design

  • The application of molecular modeling in the design of new drugs is exemplified by the work on chromene derivatives as potential leads for anticancer drugs by Santana et al. (2020). This approach aids in identifying compounds with promising biological activities, guiding the synthesis of derivatives with enhanced efficacy and specificity (Santana et al., 2020).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could contribute to the development of new applications in fields such as medicine, pharmacology, and material science .

properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O3/c1-8(14)4-6-19-9-10(16-12(19)15-5-7-20)17(2)13(22)18(3)11(9)21/h4,20H,5-7H2,1-3H3,(H,15,16)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXOPDVRWQHMNJ-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione

CAS RN

478253-07-5
Record name 7-(3-CL-2-BUTENYL)-8-((2-HO-ET)AMINO)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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